N-Succinimidyl 4-iodobenzoate (NSIB) is a chemical compound used in scientific research for the radiolabeling of biomolecules, primarily proteins and peptides. Radiolabeling involves attaching a radioactive isotope to a molecule, allowing scientists to track its location and activity within a living organism or cell.
NSIB specifically targets amino groups present on biomolecules, forming a stable covalent bond. This binding process is facilitated by the N-hydroxysuccinimide (NHS) ester group in its structure, which readily reacts with primary amines [].
The iodine atom (I) in NSIB serves as the radioisotope carrier. After the labeling reaction, the biomolecule becomes radioactively labeled, enabling researchers to:
Multiple radioisotopes of iodine can be incorporated into NSIB, such as iodine-125 (I-125) and iodine-131 (I-131). Each isotope offers different advantages and disadvantages, depending on the specific research objective.
N-Succinimidyl 4-iodobenzoate is a chemical compound with the molecular formula C₁₁H₈INO₄ and a molecular weight of 345.09 g/mol. It is primarily utilized in bioconjugation and radio-iodination processes. The compound features a succinimidyl ester group, which facilitates the formation of stable amide bonds with lysine residues in proteins and peptides. This interaction enables the incorporation of the iodobenzoate moiety, making it valuable for tracking and imaging applications in biological systems .
N-Succinimidyl 4-iodobenzoate primarily undergoes substitution reactions due to the presence of the iodine atom. It can participate in nucleophilic substitution reactions where the iodine atom is replaced by various nucleophiles, including amines and thiols. The reactions are typically conducted in organic solvents like dimethylformamide or dichloromethane at room temperature or slightly elevated temperatures .
N-Succinimidyl 4-iodobenzoate is primarily used for radio-iodinating proteins and peptides, including monoclonal antibodies. Its mode of action involves forming covalent bonds with lysine residues, facilitating the internalization of radiolabeled proteins after receptor or antigen binding. This process enhances the targeting and imaging capabilities of therapeutic agents in various diseases, particularly cancer .
The compound influences cellular processes by modifying proteins involved in critical functions like cell signaling and metabolism. Its ability to label antibodies enhances their targeting efficiency, affecting cell function and viability .
The synthesis of N-Succinimidyl 4-iodobenzoate typically involves the reaction of N-hydroxysuccinimide with 4-iodobenzoic acid, facilitated by a coupling agent such as dicyclohexylcarbodiimide. The general steps are as follows:
Studies have shown that N-Succinimidyl 4-iodobenzoate effectively labels proteins, enhancing their stability and functionality in vivo. For instance, it has been demonstrated that labeled proteins retain stability over time, allowing for long-term tracking in biological systems . The compound's ability to form stable covalent bonds with biomolecules underpins its utility in both basic research and clinical applications.
N-Succinimidyl 4-iodobenzoate shares similarities with several other compounds used in bioconjugation and radiolabeling. Here are some notable comparisons:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
N-Succinimidyl 4-fluorobenzoate | C₁₁H₈FNO₄ | Fluorine labeling for PET imaging |
N-Succinimidyl 3-iodobenzoate | C₁₁H₈INO₄ | Different positioning of iodine affects reactivity |
N-Succinimidyl 4-(tri-n-butylstannyl)benzoate | C₁₄H₁₈INO₄Sn | Stannyl group allows for different coupling reactions |
N-Succinimidyl 4-[18F]fluorobenzoate | C₁₁H₈FNO₄ | Utilized for fluorine-18 radiolabeling |
N-Succinimidyl 4-iodobenzoate is particularly unique due to its iodine moiety, which allows for effective radioiodination, making it suitable for both diagnostic imaging and therapeutic applications in nuclear medicine. Its ability to form stable covalent bonds with biomolecules enhances its efficacy as a bioconjugation agent compared to other similar compounds .
N-Succinimidyl 4-iodobenzoate is a synthetic organic compound with the molecular formula C₁₁H₈INO₄ [2]. The compound possesses a molecular weight of 345.09 g/mol, as determined through computational analysis and confirmed by multiple chemical databases [2] [3] [4]. The molecular structure incorporates eleven carbon atoms, eight hydrogen atoms, one iodine atom, one nitrogen atom, and four oxygen atoms arranged in a specific configuration that facilitates its use as a bioconjugation reagent [2].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₁H₈INO₄ | [2] [3] |
Molecular Weight | 345.09 g/mol | [2] [3] [4] |
Exact Mass | 344.95000 | [3] |
The molecular architecture of N-Succinimidyl 4-iodobenzoate consists of two distinct functional domains connected through an ester linkage [2]. The compound features a rigid aromatic system coupled with a cyclic imide structure, providing both stability and reactivity characteristics essential for its chemical applications [2] .
The succinimidyl ester component represents the reactive portion of the molecule, derived from N-hydroxysuccinimide activation chemistry [22] [24]. This functional group consists of a five-membered cyclic imide ring containing two carbonyl groups and one nitrogen atom [22]. The succinimidyl ester moiety exhibits high reactivity toward primary amines under physiological conditions, typically at pH values ranging from 7.2 to 9.0 [22] [24]. The mechanism involves nucleophilic attack by deprotonated amino groups on the electrophilic carbonyl carbon, resulting in the formation of stable amide bonds and the release of N-hydroxysuccinimide as a leaving group [22] [25].
The reactivity of the succinimidyl ester is pH-dependent, with optimal reaction conditions occurring at slightly alkaline pH values where primary amines exist predominantly in their deprotonated, nucleophilic form [25] [27]. Under aqueous conditions, the succinimidyl ester undergoes competitive hydrolysis, which represents the primary side reaction that can reduce coupling efficiency [26] [28].
The iodobenzoate portion of the molecule comprises a benzene ring substituted with both a carboxylic acid derivative and an iodine atom at the para position [2] [18]. The 4-iodobenzoic acid framework provides the aromatic scaffold that connects to the succinimidyl ester through ester bond formation [18] [19]. The iodine substituent occupies the para position relative to the carboxyl group, creating a symmetrical electronic environment around the benzene ring [18] [20].
The presence of the iodine atom significantly influences the electronic properties of the aromatic system through both inductive and mesomeric effects [18] [19]. The iodine atom, being highly electronegative and possessing lone pairs, can participate in electron withdrawal through inductive effects while simultaneously providing electron density through resonance [18]. This electronic configuration affects the overall reactivity and stability of the compound [19] [20].
The thermal properties of N-Succinimidyl 4-iodobenzoate have been characterized through various analytical methods. The compound exhibits a boiling point of 417°C at 760 mmHg, as determined through predictive computational models [3]. Comparative analysis with the structural isomer N-succinimidyl 3-iodobenzoate, which displays a boiling point of 426.5 ± 47.0°C at 760 mmHg, suggests similar thermal stability profiles for iodobenzoate succinimidyl esters [14].
The melting point data for N-Succinimidyl 4-iodobenzoate is not extensively documented in the literature, with several sources indicating unavailable or undetermined values [3] [14]. This absence of definitive melting point data may reflect the compound's typical usage patterns, where it is primarily employed in solution-phase reactions rather than in solid-state applications [3] [4].
Thermal Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 417°C | 760 mmHg | [3] |
Flash Point | 206°C | Standard conditions | [3] |
Melting Point | Not determined | - | [3] [14] |
The solubility profile of N-Succinimidyl 4-iodobenzoate reflects its dual hydrophilic and lipophilic character [3] [4]. The compound demonstrates limited aqueous solubility due to the presence of the aromatic iodobenzoate component and the hydrophobic nature of the succinimidyl ring system [25] [26]. Enhanced solubility is typically achieved through the use of organic co-solvents such as dimethylformamide, dimethyl sulfoxide, or dichloromethane [4] [12].
The partition coefficient (LogP) value of 1.44990 indicates a moderate degree of lipophilicity, suggesting preferential solubility in organic phases compared to aqueous environments [3]. This lipophilic character influences the compound's behavior in biological systems and affects its application in bioconjugation protocols [4] [25].
The stability characteristics of N-Succinimidyl 4-iodobenzoate are primarily governed by the reactivity of the succinimidyl ester functional group [26] [29]. Under aqueous conditions, the compound undergoes hydrolysis with kinetics that depend significantly on pH, temperature, and ionic strength [26] [28]. The hydrolysis half-life ranges from 4-5 hours at pH 7.0 and 0°C to approximately 10 minutes at pH 8.6 and 4°C [29] [30].
Storage stability is optimized under anhydrous conditions at low temperatures, typically below -20°C, with protection from light and moisture [4] [30] [33]. The compound shows enhanced stability in organic solvents compared to aqueous environments, with significantly reduced hydrolysis rates in aprotic media [26] [28].
Stability Parameter | Conditions | Half-life/Duration | Reference |
---|---|---|---|
Aqueous Hydrolysis | pH 7.0, 0°C | 4-5 hours | [29] |
Aqueous Hydrolysis | pH 8.6, 4°C | 10 minutes | [29] |
Storage Stability | -20°C, dry conditions | >3 years | [33] |
Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for N-Succinimidyl 4-iodobenzoate through characteristic chemical shift patterns and coupling relationships [16] [35]. The ¹H Nuclear Magnetic Resonance spectrum exhibits distinct resonances corresponding to the aromatic protons of the iodobenzoate ring and the methylene protons of the succinimidyl moiety [16].
The aromatic region typically displays signals characteristic of para-disubstituted benzene rings, with the protons ortho to the iodine atom appearing at slightly different chemical shifts compared to those ortho to the ester carbonyl group due to the different electronic effects of these substituents [35] [16]. The succinimidyl methylene protons appear as a characteristic singlet in the aliphatic region, reflecting the symmetrical environment of these equivalent protons [35].
¹³C Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbons of both the ester linkage and the succinimidyl ring system appearing in the typical ranges for these functional groups [35]. The aromatic carbons show characteristic patterns for para-disubstituted benzene derivatives [16] [35].
Mass spectrometric analysis of N-Succinimidyl 4-iodobenzoate confirms the molecular ion peak at m/z 345.09, corresponding to the calculated molecular weight [2] [15]. The fragmentation pattern provides insight into the structural connectivity and stability of different molecular regions [15] [17].
Common fragmentation pathways include the loss of the N-hydroxysuccinimide group (molecular weight 115) to yield the 4-iodobenzoyl cation, and the formation of 4-iodobenzoate fragments through ester bond cleavage [15] [17]. The presence of iodine creates distinctive isotope patterns that aid in structural confirmation and purity assessment [2] [15].
Infrared spectroscopic analysis reveals characteristic absorption bands that confirm the presence of key functional groups within N-Succinimidyl 4-iodobenzoate [26] [28]. The spectrum displays prominent carbonyl stretching vibrations corresponding to both the ester linkage and the succinimidyl ring carbonyls [26].
The asymmetric carbonyl stretch of the ester group typically appears around 1748 cm⁻¹, while the symmetric and asymmetric stretches of the succinimidyl carbonyls appear at characteristic frequencies in the 1700-1800 cm⁻¹ region [26] [28]. Additional bands corresponding to aromatic carbon-carbon stretching, carbon-halogen bonding, and nitrogen-carbon interactions provide comprehensive structural confirmation [26].